molecular formula C6H12ClN3O B2831203 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431970-13-6

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2831203
CAS No.: 1431970-13-6
M. Wt: 177.63
InChI Key: NXXZEFUBEJKWFI-UHFFFAOYSA-N
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Description

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is an organic compound with the molecular formula C6H12ClN3O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-ethoxy-1-methylpyrazole with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound has shown potential as an antimicrobial and anticoccidial agent, making it useful in biological studies and applications.

    Medicine: Research indicates that pyrazole derivatives, including this compound, may have pharmacological activities such as antitumor, antifungal, and antibacterial properties.

    Industry: It can be used as an intermediate in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: This compound is structurally similar, with a methoxy group instead of an ethoxy group.

    1-Methyl-4-aminopyrazole: Another related compound, used as an intermediate in organic synthesis and pharmaceuticals.

Uniqueness

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new derivatives with potentially enhanced properties.

Properties

IUPAC Name

3-ethoxy-1-methylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-10-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXZEFUBEJKWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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